

TD-428 PROTAC: An In-depth Technical Guide

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Compound of Interest

Compound Name: TD-428

Cat. No.: B12427363

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

TD-428 is a potent and highly specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) family protein, BRD4.^{[1][2][3][4]} As a member of the BET family, BRD4 is a critical epigenetic reader that plays a key role in the regulation of gene expression, particularly of oncogenes such as c-Myc.^[5] Its deregulation is implicated in the pathogenesis of various cancers, making it a prime therapeutic target.^[5]

This technical guide provides a detailed overview of **TD-428**, including its mechanism of action, key quantitative data, and experimental methodologies, to support researchers and drug development professionals in their exploration of this promising therapeutic agent.

Core Components and Mechanism of Action

TD-428 is a chimeric molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein, BRD4.^{[1][2][3]} It is comprised of two key moieties connected by a linker:

- A BET inhibitor (JQ1): This component specifically binds to the bromodomains of BRD4.^{[1][2][3]}

- A Cereblon (CRBN) ligand (TD-106): This moiety recruits the E3 ubiquitin ligase Cereblon.[\[1\]](#)
[\[2\]](#)[\[3\]](#)

By simultaneously binding to both BRD4 and Cereblon, **TD-428** facilitates the formation of a ternary complex. This proximity induces the ubiquitination of BRD4 by the E3 ligase, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibition, as it can lead to a more profound and sustained downstream biological effect.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for **TD-428**.

Table 1: In Vitro Degradation and Proliferation Inhibition

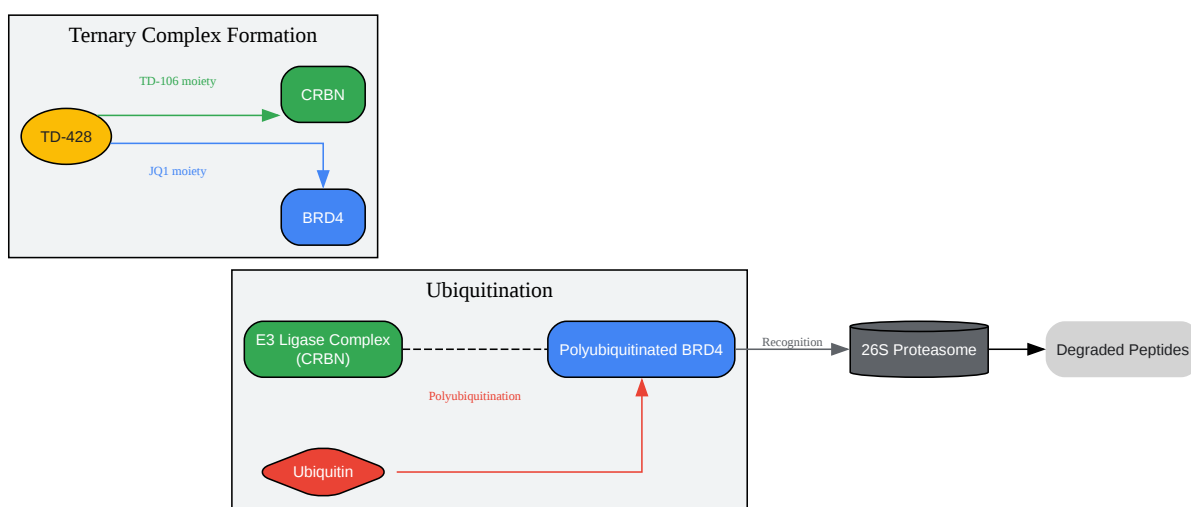
Parameter	Value	Cell Line	Description	Reference
DC50 (BRD4 Degradation)	0.32 nM	Not Specified	Concentration required to degrade 50% of BRD4 protein.	[1] [2] [3] [4]
CC50 (Cell Proliferation)	20.1 nM	22Rv1 (Prostate Cancer)	Concentration required to inhibit 50% of cell proliferation.	[1] [3]

Table 2: Protein Degradation Profile

Target Protein	Degradation Observed	Cell Line	Concentration Range	Incubation Time	Reference
BRD4	Yes	U266	1 nM - 10 μ M	12 hours	[1]
IKZF1	Yes	U266	1 nM - 10 μ M	12 hours	[1]
IKZF3	Yes	U266	1 nM - 10 μ M	12 hours	[1]

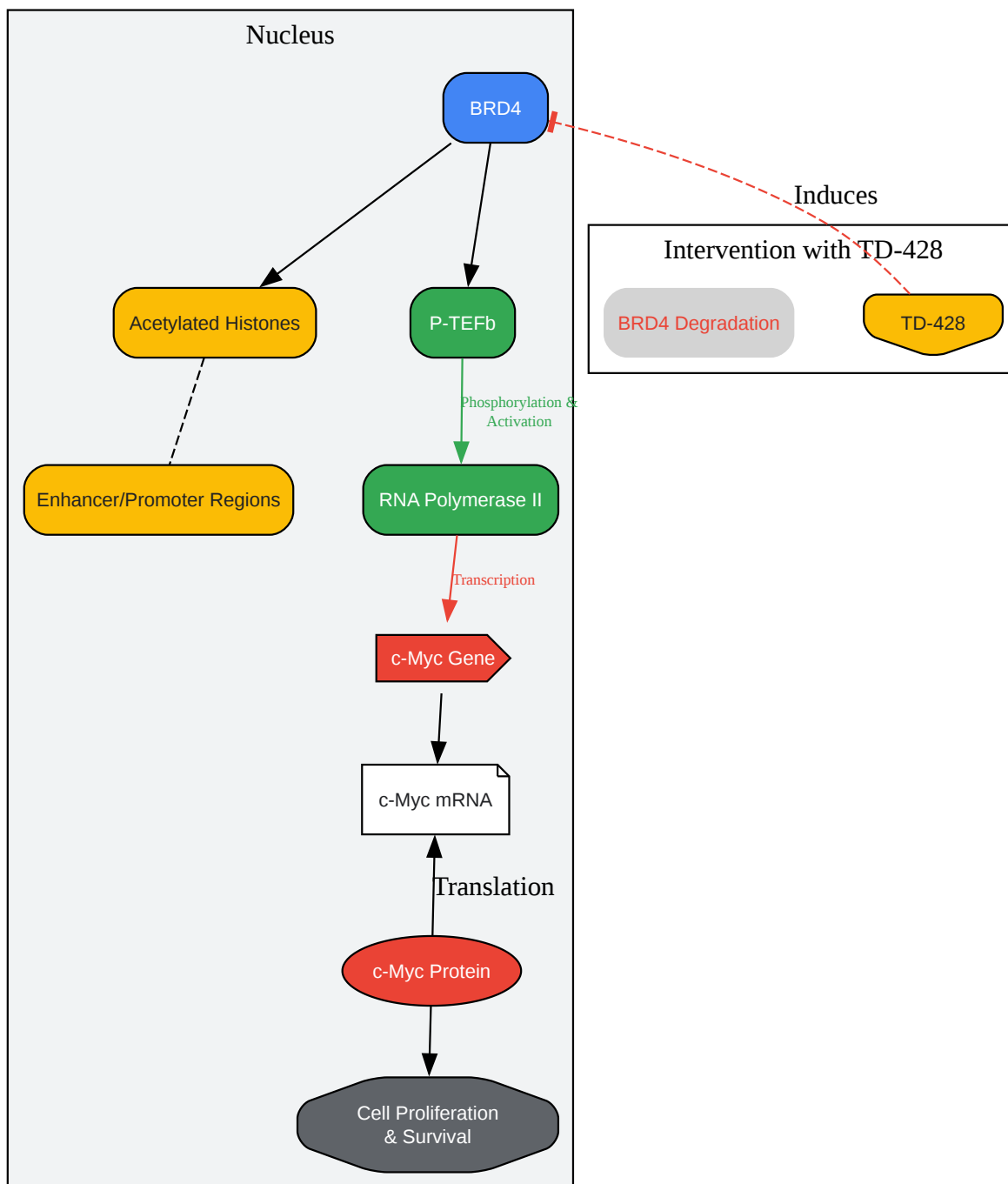
Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the mechanism of action of **TD-428** and its impact on the BRD4 signaling pathway.



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Caption: Mechanism of action of **TD-428** PROTAC leading to BRD4 degradation.



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